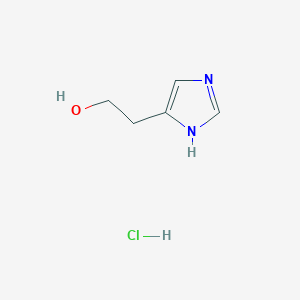

2-(1H-Imidazol-5-yl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBCBMPKJBWMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180307-01-1 | |

| Record name | 2-(1H-imidazol-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Imidazol-5-yl)ethanol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Emphasis is placed on its role as a crucial building block for the development of potent and selective histamine H3 receptor ligands. The guide explores the compound's chemical reactivity, applications in pharmacological research, and essential safety and handling protocols, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction: A Histamine Analog of Pharmacological Significance

2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a structural analog of the neurotransmitter histamine. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in laboratory settings. Its core structure, comprising an imidazole ring tethered to an ethanol moiety, provides a unique pharmacophore that is instrumental in the design of targeted therapeutic agents.

The primary significance of this compound lies in its utility as a synthon for developing ligands that target histamine receptors. Specifically, it is a foundational precursor for a class of compounds known as histamine H3 receptor agonists.[1][2] The H3 receptor is a presynaptic G-protein coupled receptor predominantly found in the central nervous system that acts as an autoreceptor, modulating the synthesis and release of histamine and other key neurotransmitters like dopamine and acetylcholine.[3] By serving as a starting point for H3 agonists, this compound is integral to research aimed at treating neurological and psychiatric conditions, including sleep disorders, cognitive impairments, and schizophrenia.[3][4]

This guide offers a senior application scientist's perspective on the molecule, bridging fundamental chemical properties with practical, field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that due to its status as a research intermediate, some physical properties are based on computational data rather than extensive experimental validation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Histaminol hydrochloride, 4-(2-Hydroxyethyl)imidazole hydrochloride | [5] |

| CAS Number | 180307-01-1 | [6] |

| Molecular Formula | C₅H₉ClN₂O | N/A |

| Molecular Weight | 148.59 g/mol | N/A |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere. | [5][7] |

Chemical Structure

The structure consists of an imidazole ring, which is aromatic and contains two nitrogen atoms. The ethanol side chain is attached at the C5 position. In the hydrochloride salt, one of the imidazole nitrogens is protonated, and a chloride ion serves as the counter-ion.

Caption: Structure of this compound.

Synthesis and Purification Workflow

The synthesis of 2-(1H-Imidazol-5-yl)ethanol is most commonly achieved via the reduction of a corresponding carboxylic acid derivative, such as imidazole-4(5)-acetic acid. The hydrochloride salt is then prepared in a subsequent step. This protocol is a self-validating system, incorporating purification and confirmation stages.

Causality in Experimental Design

The choice of a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is critical because it can efficiently reduce carboxylic acids to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final acidification step not only quenches the reaction but also protonates the product for extraction. Conversion to the hydrochloride salt is performed to enhance the compound's stability and handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Reduction

Step 1: Reduction of Imidazole-4-acetic acid

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of Imidazole-4-acetic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension. Rationale: This slow addition controls the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0°C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-(1H-Imidazol-5-yl)ethanol (free base).

Step 2: Purification of the Free Base

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.

-

Cool the solution to 0°C.

-

Add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise until the solution is acidic and precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for its characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring (around δ 7.0-8.0 ppm), and two triplets corresponding to the adjacent -CH₂- groups of the ethanol side chain (typically δ 2.5-4.0 ppm). The N-H and O-H protons will appear as broad singlets.

-

¹³C NMR Spectroscopy: The spectrum should reveal five distinct carbon signals: two for the aromatic imidazole carbons, one for the C=N carbon, and two for the aliphatic carbons of the ethanol chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 113.1.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), N-H stretching from the imidazolium ion (~3100 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C=N/C=C stretches from the imidazole ring (~1600-1500 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its two primary functional groups: the imidazole ring and the primary alcohol.

-

Hydroxyl Group Reactivity: The primary alcohol is a key handle for synthetic modification. It can readily undergo:

-

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

-

Etherification: Williamson ether synthesis allows for the introduction of various alkyl or aryl groups. This is a common strategy for building the side chains of more complex H3 receptor ligands.[2]

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.

-

-

Imidazole Ring Reactivity: The imidazole ring is an electron-rich aromatic system.

-

N-Alkylation: The unprotonated nitrogen atom is nucleophilic and can be alkylated, although this is less favorable in the hydrochloride salt form unless a base is added.

-

Electrophilic Substitution: The ring can undergo substitution, but the protonated (imidazolium) form is deactivated.

-

This dual functionality makes the molecule an exceptionally versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[8]

Core Application: A Precursor to Histamine H3 Receptor Agonists

The principal application of this compound is as a foundational element in the synthesis of histamine H3 receptor agonists.[9] H3 receptor agonists mimic the action of histamine at this specific receptor, leading to the inhibition of histamine release and the modulation of other neurotransmitters.[3] This mechanism is being explored for therapeutic potential in a range of central nervous system disorders.[4]

For example, the ethanol moiety can be elaborated into more complex side chains designed to interact with specific pockets within the H3 receptor binding site, thereby enhancing potency and selectivity.[2]

Caption: Role as a building block for H3 receptor agonist development.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar imidazole hydrochlorides suggest the following precautions.[10][11]

-

Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended by suppliers.[5] Store under an inert atmosphere to prevent degradation.[7][12]

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its structural relationship to histamine, coupled with its versatile functional groups, makes it an invaluable starting material for the synthesis of sophisticated pharmacological probes, particularly for the histamine H3 receptor. Understanding its chemical properties, synthesis, and reactivity is fundamental for any researcher aiming to innovate in the field of neuroscience and beyond. This guide provides the foundational, expert-driven knowledge necessary to leverage this compound to its full potential.

References

- MDPI. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors.

- Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?

- ACS Publications. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.

- ResearchGate. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors.

- BLDpharm. (n.d.). 872-82-2|2-(1H-Imidazol-5-yl)ethanol.

- PubMed. (n.d.). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus.

- ChemBook. (n.d.). This compound.

- ChemScene. (n.d.). 872-82-2 | 2-(1H-Imidazol-5-yl)ethanol.

- ChemSynthesis. (2025). 2-(1H-imidazol-5-yl)ethanol.

- AK Scientific, Inc. (n.d.). 2-Amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride Safety Data Sheet.

- Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | Research Chemical.

- PubChem. (2025). CID 175318239 | C10H16N4O2.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).

- BLDpharm. (n.d.). 180307-01-1|this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 180307-01-1|this compound|BLD Pharm [bldpharm.com]

- 7. 872-82-2|2-(1H-Imidazol-5-yl)ethanol|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

2-(1H-Imidazol-5-yl)ethanol hydrochloride CAS number 180307-01-1

An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS: 180307-01-1)

Foreword: Situating a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the imidazole heterocycle stands as a cornerstone pharmacophore and a uniquely versatile functional group.[1] Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological processes. The compound this compound, while not extensively documented as a final therapeutic agent, represents a crucial and strategically functionalized building block. Its structure—combining the aromatic, amphoteric imidazole ring with a reactive primary alcohol—offers synthetic chemists a valuable starting point for constructing more complex molecular architectures.

This guide provides a technical deep-dive into the properties, characterization, synthesis, and potential applications of this compound. We will distinguish it from its more commonly cited 1-yl isomer and focus on the practical, data-driven insights necessary for its effective use in a research and development setting.

Core Molecular Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 2-(1H-Imidazol-5-yl)ethanol. The hydrochloride formulation enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.

Structural and Chemical Data

A precise understanding of the molecule's fundamental properties is the foundation of all subsequent experimental design.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 180307-01-1 | [2][3] |

| Molecular Formula | C₅H₉ClN₂O | [3] |

| Molecular Weight | 148.59 g/mol | [3] |

| IUPAC Name | 2-(1H-imidazol-5-yl)ethanol;hydrochloride | [4] |

| Synonyms | Not commonly specified | |

| Canonical SMILES | Cl.OCCC1=CN=CN1 | [4] |

| InChI Key | XCBCBMPKJBWMMI-UHFFFAOYSA-N | [4] |

| Physical State | Solid / Powder (typical) | Inferred |

| Storage | Sealed in dry, room temperature conditions | [3] |

Structural Representation

The molecule's structure is key to its reactivity. The 5-position substitution on the imidazole ring, as opposed to the more common 1-position (N-alkylation), leaves the ring's nitrogen atoms available for coordination or further reaction, a critical distinction for synthetic strategy.

Caption: 2D structure of this compound.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a starting material is a non-negotiable step in any research workflow. A multi-technique approach is essential for a complete and trustworthy characterization.

Standard Analytical Protocols

The following describes a standard, self-validating workflow for the characterization of a new batch of this compound.

Protocol 1: Comprehensive Quality Control Analysis

-

Visual Inspection: Note the physical state, color, and homogeneity of the material.

-

Solubility Test: Assess solubility in common laboratory solvents (e.g., D₂O for NMR, Methanol/Acetonitrile for HPLC) to select appropriate analytical vehicles.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution (approx. 1 mg/mL) in methanol or water.

-

Infuse into an Electrospray Ionization (ESI) source in positive ion mode.

-

Expected Result: A prominent peak at m/z 113.06, corresponding to the protonated free base [M+H]⁺ (C₅H₈N₂O). This confirms the correct molecular weight of the organic component.

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: This is the most definitive technique for structural elucidation. The ¹H spectrum will confirm the presence of the ethanol side chain (two triplet signals) and the distinct imidazole ring protons. The ¹³C spectrum will confirm the carbon backbone.

-

-

Purity Assessment via HPLC-UV:

-

Develop a reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA).

-

Monitor at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.

-

Objective: To quantify the purity of the compound by measuring the area percentage of the main peak. For use as a synthetic intermediate, a purity of ≥95% is generally required.

-

Visualized Workflow for Characterization

This diagram outlines the logical flow of the analytical process, ensuring each step validates the next.

Caption: A logical workflow for the analytical validation of the compound.

Synthesis and Safe Handling

While this compound is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and handling requirements.[2][3]

Proposed Synthetic Pathway

A plausible and robust synthesis involves the formation of the free base followed by salt formation.

Caption: Proposed two-step synthesis from histamine to the target compound.

Causality Behind Experimental Choices:

-

Step 1 & 2 (Diazotization-Hydrolysis): This is a classic method for converting a primary aromatic amine (like that on histamine) into a hydroxyl group. The low temperature is critical to control the reactivity of the unstable diazonium salt intermediate.

-

Step 3 (Salt Formation): Converting the free base to the hydrochloride salt is a standard final step to improve the compound's shelf-life, crystallinity, and handling characteristics. Using a non-aqueous solution of HCl (e.g., HCl in isopropanol) allows for the precipitation of the salt in high purity, which is often superior to aqueous methods that would require evaporation of water.[5]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity. The information is primarily derived from supplier Safety Data Sheets (SDS).[2][6][7]

Table 2: GHS Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Note: These statements are typical for compounds of this class and should be confirmed with the specific SDS from the supplier. |

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid dust generation.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]

Applications in Research and Drug Development

The primary utility of this compound is as a versatile synthetic intermediate . Its value lies in the reactive handles it provides for building more complex molecules.

Potential Synthetic Transformations

The molecule offers two primary sites for chemical modification, enabling its incorporation into diverse molecular scaffolds.

Caption: Key reactive sites for further synthetic modification.

-

Site A (Primary Alcohol): This is a highly versatile functional group.

-

Esterification/Etherification: To attach other fragments or modulate lipophilicity.

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid to enable further reactions like amide bond formation or reductive amination.

-

Conversion to Halide: Can be converted to a good leaving group (e.g., -Cl, -Br, -OTs) for nucleophilic substitution reactions.

-

-

Site B (Imidazole Ring): The imidazole ring is a rich hub of chemical functionality.

-

Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions, a property exploited in the design of metalloenzyme inhibitors or catalysts.[8]

-

N-Alkylation/N-Arylation: While the 5-substitution is fixed, the ring nitrogens can potentially be alkylated under specific conditions, though this is less straightforward than with an unsubstituted imidazole.

-

Hydrogen Bonding: The ring acts as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which is critical for molecular recognition at a biological target's active site.[1]

-

Context in Medicinal Chemistry

While specific biological activity for this compound is not well-reported, the broader class of imidazole-containing molecules exhibits an extensive range of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][9] For example, the related 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a known pharmacophore in azole antifungal agents that inhibit the fungal enzyme CYP51.[10] Therefore, this compound serves as a valuable precursor for generating libraries of novel compounds to be screened for such activities.

Conclusion and Future Outlook

This compound (CAS 180307-01-1) is best understood not as an endpoint, but as a strategic starting point. Its value is derived from the potent combination of a biologically relevant imidazole core and a synthetically versatile ethanol side chain. While it may not have extensive literature detailing its own biological profile, its utility for drug discovery and materials science researchers is clear.

Future research leveraging this compound will likely focus on its use as a foundational element in combinatorial libraries aimed at discovering new therapeutics. Its unique 5-substituted pattern offers an alternative to the more heavily explored 1-substituted imidazoles, potentially unlocking novel structure-activity relationships against a range of biological targets. As such, it remains a compound of significant interest for any research program focused on the synthesis of novel heterocyclic molecules.

References

- Safety Data Sheet - this compound. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F362053]

- 180307-01-1 | this compound. BLDpharm. [URL: https://www.bldpharm.com/products/180307-01-1.html]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82956041.htm]

- 872-82-2 | 2-(1H-Imidazol-5-yl)ethanol. ChemScene. [URL: https://www.chemscene.com/products/2-(1H-Imidazol-5-yl)ethanol-872-82-2.html]

- 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-872-82-2.html]

- CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC). Pharmaffiliates. [URL: https://www.pharmaffiliates.com/in/en/2-1h-imidazol-5-yl-ethanol-bsc]

- 872-82-2|2-(1H-Imidazol-5-yl)ethanol. BLDpharm. [URL: https://www.bldpharm.com/products/872-82-2.html]

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F362053/2-1h-imidazol-5-yl-ethanol-hydrochloride]

- 2-(1H-Imidazol-1-yl)ethanol | Research Chemical. Benchchem. [URL: https://www.benchchem.com/product/b1210296]

- CID 175318239 | C10H16N4O2. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/175318239]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC120400050]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A118-500]

- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/g4505]

- Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2422_sds.pdf]

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-ontheir-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000465.pdf]

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796068/]

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [URL: https://www.

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [URL: https://www.hovione.com/wp-content/uploads/2021/03/pharma-manufacturing-small-molecule-development-analytical-methods-for-faster-time-to-market.pdf]

- 2-(1H-Imidazol-1-yl)ethanol | 1615-14-1. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/I1193]

- 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. - Registration Dossier. European Chemicals Agency (ECHA). [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/14986]

Sources

- 1. longdom.org [longdom.org]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. 180307-01-1|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)ethanol Hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-5-yl)ethanol hydrochloride is a heterocyclic organic compound featuring an imidazole ring, a biologically significant scaffold, linked to an ethanol moiety. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable precursor and building block in the synthesis of a wide array of biologically active molecules. The imidazole core is a key component in numerous natural products and synthetic drugs, renowned for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance in drug discovery and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClN₂O | [1][2][3] |

| Molecular Weight | 148.59 g/mol | [2][3] |

| CAS Number | 180307-01-1 | [2][3][4][5] |

| Appearance | Solid (typical) | [1] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

The free base, 2-(1H-Imidazol-5-yl)ethanol, has a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol .[6][7][8] Its CAS number is 872-82-2.[6][7][8]

Synthesis and Chemical Logic

The synthesis of this compound typically involves the preparation of the free base followed by its conversion to the hydrochloride salt. A common synthetic route starts from histidine, a naturally occurring amino acid that contains the imidazole ring.

Experimental Protocol: Synthesis from Histidine

This protocol outlines a two-step process for the synthesis of 2-(1H-Imidazol-5-yl)ethanol (histaminol) from histidine, which can then be converted to its hydrochloride salt.

Step 1: Reductive Deamination of Histidine to Histaminol

The conversion of histidine to histaminol involves the reduction of the carboxylic acid group to an alcohol and the removal of the alpha-amino group. This transformation can be achieved through various reductive methods. One established method involves the diazotization of the amino group followed by reduction.

-

Diazotization: Dissolve L-histidine in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This converts the primary amine to a diazonium salt.

-

Reduction: The resulting diazonium salt can be reduced to the corresponding alcohol. While various reducing agents can be employed, this step requires careful control of reaction conditions to favor the formation of the alcohol over other byproducts. The biosynthesis of histaminol from histidine has been confirmed in some microorganisms, highlighting a potential biocatalytic route.[9]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(1H-Imidazol-5-yl)ethanol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The imidazole moiety is a versatile pharmacophore that is present in a wide range of therapeutic agents due to its ability to act as a proton donor and acceptor, and to coordinate with metal ions in enzyme active sites.[10] this compound serves as a crucial starting material and intermediate in the synthesis of various bioactive compounds.

Role as an Antifungal Precursor

Imidazole-based compounds are a cornerstone of antifungal therapy.[2][3] They primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6][7][11] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death.[6][11]

The 2-(1H-Imidazol-5-yl)ethanol structure provides a key scaffold for the synthesis of more complex antifungal agents. The imidazole nitrogen can coordinate with the heme iron in the active site of CYP51, while the ethanol side chain offers a point for further chemical modification to enhance binding affinity and specificity.[10]

Mechanism of Action of Imidazole Antifungals

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Potential in Other Therapeutic Areas

The versatility of the imidazole scaffold extends beyond antifungal applications. Derivatives of imidazole-containing compounds have been investigated for a wide range of pharmacological activities, including:

-

Anticancer Agents: Some imidazole derivatives act as inhibitors of enzymes like heme oxygenase-1 (HO-1), which is being explored as a target in cancer therapy.[6][10]

-

Antiviral and Antibacterial Agents: The imidazole nucleus is a component of various compounds with demonstrated antiviral and antibacterial properties.

-

Anti-inflammatory and Analgesic Properties: Certain imidazole derivatives have shown potential as anti-inflammatory and analgesic agents.

This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for these and other therapeutic activities.

Conclusion

This compound is a key chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined molecular structure, combined with the proven biological significance of the imidazole core, makes it a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications is crucial for leveraging this compound to its full potential in the ongoing quest for new and improved medicines.

References

- Vanden Bossche, H., Willemsens, G., & Marichal, P. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, 6(Supplement_3), 520–535.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.

- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.

- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342.

- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).

- Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action.

- Portugal, R., Shao, N., Whitman, W. B., Allen, K. D., & White, R. H. (2019). Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea. Microbiology (Reading), 165(4), 455–462.

Sources

- 1. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. 872-82-2|2-(1H-Imidazol-5-yl)ethanol|BLD Pharm [bldpharm.com]

- 5. 180307-01-1|this compound|BLD Pharm [bldpharm.com]

- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical synthesis, including detailed experimental protocols, mechanistic considerations, and data analysis. The guide emphasizes scientifically sound and field-proven methodologies, ensuring trustworthiness and reproducibility.

Introduction: The Significance of 2-(1H-Imidazol-5-yl)ethanol

2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a crucial building block in medicinal chemistry. Its imidazole core is a prevalent feature in numerous biologically active molecules, including those targeting histamine receptors. The ethanol side chain provides a reactive handle for further molecular elaboration, making it a versatile synthon in drug discovery. A notable application of imidazole-containing compounds is in the development of histamine H3 receptor antagonists, which have therapeutic potential in treating a range of neurological and inflammatory disorders.[1][2]

This guide will focus on a robust and well-documented synthetic route to this compound, proceeding through the key intermediate, imidazole-4-acetic acid.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing from the synthesis of an imidazole-4-acetic acid ester. This strategic approach allows for the construction of the core imidazole structure with the required acetic acid side chain, which is subsequently reduced to the desired ethanol functionality.

The overall synthetic strategy can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide for the synthesis of this compound, with detailed experimental protocols and explanations for the chosen methodologies.

Step 1: Synthesis of Imidazole-4-acetic Acid Derivatives

The initial step involves the construction of the imidazole ring with the acetic acid side chain. A reliable method for this is the reaction of a 4-haloacetoacetic acid derivative with an amidine or guanidine.[3][4]

Causality behind Experimental Choices:

-

Starting Materials: 4-haloacetoacetic esters are suitable starting materials as the halogen at the 4-position is readily displaced in the cyclization reaction to form the imidazole ring.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the choice of base is critical to facilitate the condensation and cyclization.

Experimental Protocol: Synthesis of Ethyl Imidazole-4-acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-haloacetoacetic acid ester in a suitable solvent.

-

Addition of Reagents: Add the amidine or guanidine derivative to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Imidazole-4-acetic Acid Ester

The ester is then hydrolyzed to the corresponding carboxylic acid.

Causality behind Experimental Choices:

-

Hydrolysis Conditions: Acidic or basic hydrolysis can be employed. Acidic hydrolysis is often preferred to avoid potential side reactions with the imidazole ring.

Experimental Protocol: Synthesis of Imidazole-4-acetic Acid

-

Reaction Setup: Dissolve the imidazole-4-acetic acid ester in an aqueous acid solution (e.g., HCl).

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a base to precipitate the imidazole-4-acetic acid.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Reduction of Imidazole-4-acetic Acid to 2-(1H-Imidazol-5-yl)ethanol

The key step in the synthesis is the reduction of the carboxylic acid to the primary alcohol. A strong reducing agent like Lithium Aluminium Hydride (LiAlH4) is typically required for this transformation.

Causality behind Experimental Choices:

-

Reducing Agent: LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to alcohols. It is crucial to use anhydrous conditions as LiAlH4 reacts violently with water.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are used.

Experimental Protocol: Synthesis of 2-(1H-Imidazol-5-yl)ethanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH4 in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactant: Dissolve the imidazole-4-acetic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Purification: Filter the resulting precipitate and wash it with THF. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(1H-Imidazol-5-yl)ethanol. The product can be further purified by chromatography.

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Causality behind Experimental Choices:

-

Salt Formation: The hydrochloride salt is formed by reacting the basic imidazole nitrogen with hydrochloric acid. This is a standard procedure for basic organic compounds.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 2-(1H-Imidazol-5-yl)ethanol in a suitable anhydrous solvent such as ethanol or diethyl ether.

-

Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) until the solution is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Visualization

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | Ethyl Imidazole-4-acetate | 4-Haloacetoacetic acid ester | Amidine/Guanidine | Varies | 60-80 |

| 2 | Imidazole-4-acetic acid | Ethyl Imidazole-4-acetate | Aqueous Acid | Water | 85-95 |

| 3 | 2-(1H-Imidazol-5-yl)ethanol | Imidazole-4-acetic acid | LiAlH4 | Anhydrous THF | 70-85 |

| 4 | 2-(1H-Imidazol-5-yl)ethanol HCl | 2-(1H-Imidazol-5-yl)ethanol | HCl | Ethanol/Ether | >95 |

Reaction Pathway Diagram

Caption: Step-wise reaction pathway for the synthesis of the target molecule.

Conclusion

This technical guide has outlined a reliable and well-supported synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided methodologies are designed to be robust and reproducible, ensuring the integrity of the scientific process.

References

- Schematic synthesis of imidazole-4-acetic acid (IAA) from l-histidine (l-His). ResearchGate.

- Understanding the Chemistry: Imidazole-4-acetic Acid in Organic Synthesis.

- US Patent 4224452A: Method for preparing 4-hydroxymethyl imidazoles. Google Patents.

- US Patent 4063023A: Process for preparing 4-(hydroxymethyl)imidazole compounds. Google Patents.

- Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry.

- An efficient biocatalytic synthesis of imidazole-4-acetic acid. ResearchGate.

- US Patent 4379927A: Process for the preparation of imidazoleacetic acid derivatives. Google Patents.

- EP Patent 0203400B1: Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. Google Patents.

- EP Patent 0059156B1: Process for the preparation of imidazoleacetic-acid derivatives. Google Patents.

- CN Patent 102180835B: The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.

- 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. National Institutes of Health.

- CN Patent 102180835B: The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry.

- Imidazole-4-carboxaldehyde. PubChem.

- CN Patent 106674121A: Preparation method of 4-halogen-1H-imidazole. Google Patents.

- Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. PubMed.

- Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. PubMed.

- Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI.

Sources

- 1. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]

- 4. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]

Spectroscopic Blueprint of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a molecule featuring a key imidazole heterocycle, represents a structural motif of significant interest. The imidazole ring is a ubiquitous component in biologically active molecules, including the essential amino acid histidine. Its unique electronic and proton-donating/accepting properties make it a critical pharmacophore.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data points. It explains the causality behind experimental choices and spectral interpretations, ensuring a robust and self-validating understanding of the molecule's chemical signature.

The molecular structure consists of an ethanol group attached to the C5 position of an imidazole ring. As a hydrochloride salt, the imidazole ring is expected to be protonated, which significantly influences the spectroscopic characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust NMR analysis begins with meticulous sample preparation and a logically chosen set of experiments.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for this hydrophilic hydrochloride salt, as it readily dissolves the compound and allows for the exchange and subsequent disappearance of labile N-H and O-H protons, simplifying the spectrum. For observing these exchangeable protons, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be used.

-

Internal Standard: Add a small quantity of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0.00 ppm.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Perform a standard one-dimensional proton experiment. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Expected ¹H NMR Data and Interpretation

In D₂O, the acidic protons (N-H and O-H) will exchange with deuterium and become silent in the spectrum. The protonation of the imidazole ring by HCl will lead to a deshielding (downfield shift) of the ring protons compared to the free base.

Table 1: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Singlet | 1H | H-2 | This proton is adjacent to two nitrogen atoms in the protonated imidazolium ring, leading to significant deshielding. |

| ~7.4 | Singlet | 1H | H-4 | This is the other proton on the imidazole ring. |

| ~3.8 | Triplet | 2H | -CH₂-OH | These methylene protons are adjacent to the hydroxyl group. |

| ~2.9 | Triplet | 2H | Im-CH₂- | These methylene protons are adjacent to the imidazole ring and show a triplet splitting due to coupling with the neighboring CH₂ group. |

Expert Insights: The simplicity of the spectrum is its strength. The two singlets in the aromatic region are characteristic of a 4(5)-substituted imidazole. The presence of two triplets, each integrating to 2H, confirms the ethyl side chain (-CH₂CH₂-). The relative downfield positions of the ring protons (H-2 and H-4) are authoritative indicators of the protonated imidazolium cation state.

Expected ¹³C NMR Data and Interpretation

Proton decoupling simplifies the ¹³C spectrum to a series of single lines, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 | C-2 | Similar to the proton, this carbon is significantly deshielded by the two adjacent nitrogens. |

| ~130 | C-5 | The carbon bearing the substituent. |

| ~118 | C-4 | The remaining sp² hybridized carbon of the imidazole ring. |

| ~60 | -CH₂-OH | A typical chemical shift for an aliphatic carbon attached to an oxygen atom. |

| ~28 | Im-CH₂- | The aliphatic carbon directly attached to the imidazole ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an invaluable tool for the rapid identification of functional groups.

Experimental Protocol: Standard FTIR Analysis

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with anhydrous KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly onto a crystal (e.g., diamond).

-

Background Scan: An initial scan of the empty sample compartment (or just the KBr pellet/ATR crystal) is performed to obtain a background spectrum.

-

Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for FTIR Spectroscopic Analysis.

Expected IR Data and Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | A strong, broad peak in this region is a definitive sign of the hydroxyl group, indicating intermolecular hydrogen bonding. |

| 3200 - 2500 (broad) | N-H stretch | Imidazolium (N⁺-H) | The protonated amine hydrochloride salt gives rise to a very broad and often complex series of absorptions in this region. |

| ~3150 | C-H stretch | Imidazole Ring | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |

| 2950 - 2850 | C-H stretch | Alkyl (-CH₂-) | Aliphatic C-H stretching vibrations from the ethanol side chain. |

| 1600 - 1450 | C=C, C=N stretch | Imidazole Ring | These absorptions are characteristic of the imidazole ring skeletal vibrations and are crucial for confirming the presence of the heterocycle.[1] |

| ~1100 | C-O stretch | Alcohol (C-OH) | A strong band indicating the stretching of the carbon-oxygen single bond. |

Expert Insights: The most telling features of the IR spectrum are the two very broad absorption regions. The O-H stretch confirms the alcohol, while the broad "amine salt" bands below 3200 cm⁻¹ confirm the hydrochloride salt form of the imidazole. The combination of these with the ring vibrations in the 1600-1450 cm⁻¹ fingerprint region provides a highly reliable confirmation of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules like this hydrochloride salt, as it tends to produce the protonated molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To gain structural information, select the molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID). This will fragment the ion, and the resulting daughter ions can be analyzed to piece together the molecular structure.

Expected Mass Spectral Data

The molecular formula of the free base, 2-(1H-Imidazol-5-yl)ethanol, is C₅H₈N₂O, with a monoisotopic mass of 112.0637 Da.[2][3]

Table 4: Predicted Mass Spectrometry Data (Positive ESI)

| m/z Value | Ion | Interpretation |

| 113.0715 | [M+H]⁺ | This is the protonated molecular ion of the free base, representing the primary evidence for the compound's molecular weight. |

| 95.0609 | [M+H - H₂O]⁺ | A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da). |

| 82.0609 | [M+H - CH₂OH]⁺ | Cleavage of the C-C bond in the side chain can lead to the loss of a hydroxymethyl radical (31 Da). |

Visualization: Primary Fragmentation Pathway

Caption: Predicted ESI-MS Fragmentation Pathway.

Expert Insights: In ESI-MS, the base peak is expected to be the protonated molecule at m/z 113.0715. The trustworthiness of the structural assignment is significantly enhanced by performing MS/MS. Observing the neutral loss of 18 Da (water) is a self-validating feature for the presence of the alcohol group. This combination of the correct molecular ion and logical fragmentation provides unequivocal evidence for the assigned structure.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached with an understanding of the underlying chemical principles. NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern and the protonated state of the imidazole ring. IR spectroscopy offers rapid and definitive confirmation of the key functional groups—the alcohol, the alkyl chain, and the imidazolium salt. Finally, mass spectrometry verifies the molecular weight and, through fragmentation analysis, corroborates the connectivity of the constituent parts.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that authoritatively confirms the structure and identity of this compound, meeting the rigorous standards required for research and drug development.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108).

- ChemSynthesis. (2025). 2-(1H-imidazol-5-yl)ethanol.

- PubChem. (n.d.). CID 175318239 | C10H16N4O2.

- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).

- GSRS. (n.d.). 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- MDPI. (2020). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 25(1), 162.

Sources

A Comprehensive Guide to the Purity and Characterization of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Certificate of Analysis

In the landscape of pharmaceutical development, the starting materials and intermediates are the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. A simple Certificate of Analysis (CoA) provides a snapshot, a pass/fail declaration against a specification. However, for the discerning scientist, this is merely the starting point. A profound understanding of a compound's purity profile, its potential isomeric and process-related impurities, and its intrinsic physicochemical properties is paramount.

This guide is structured to move beyond rote methodology. It provides not just the "what" and "how," but the critical "why" behind each analytical choice and purification strategy. We will explore this molecule through the lens of orthogonal analytical techniques, creating a self-validating system of characterization that ensures the highest degree of confidence in its quality. This document is designed to be a living resource, empowering researchers to not only verify the quality of their material but also to troubleshoot potential issues and optimize its use in downstream applications.

Physicochemical and Structural Foundation

This compound is the salt form of the parent compound, histaminol. The hydrochloride salt confers greater stability and improved handling characteristics, such as crystallinity and solubility, which are advantageous in a drug development setting.

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-5-yl)ethanol;hydrochloride | [1] |

| CAS Number | 180307-01-1 | [1] |

| Molecular Formula | C₅H₉ClN₂O | |

| Molecular Weight | 148.59 g/mol | Derived from C₅H₈N₂O (112.13 g/mol )[2][3][4] + HCl (36.46 g/mol ) |

| Canonical SMILES | Cl.OCCC1=CN=CN1 | [1] |

| InChI Key | XCBCBMPKJBWMMI-UHFFFAOYSA-N | [1] |

The structure consists of an imidazole ring, a versatile pharmacophore known for its role in coordinating to metallic centers in enzymes and receptors, linked via an ethyl bridge to a primary alcohol.[5] The hydrochloride salt forms via protonation of one of the basic nitrogen atoms in the imidazole ring.

The Impurity Landscape: A Proactive Approach

A robust characterization begins with anticipating potential impurities. For this compound, these can be broadly categorized into isomers, process-related impurities, and degradation products.

-

Isomeric Impurities : The substitution pattern on the imidazole ring is critical. Synthesis of the 5-substituted isomer can inadvertently produce the 1-substituted or 2-substituted isomers. These isomers can possess different pharmacological activities and must be diligently controlled.

-

Process-Related Impurities : Unreacted starting materials, reagents from the synthetic route (e.g., chloroacetyl chloride, benzyl alcohol precursors), or by-products from side reactions constitute this class.[6][7]

-

Degradation Products : The compound's stability under various stress conditions (heat, light, humidity, oxidation) should be understood. The ethanol moiety could be oxidized, or the imidazole ring could undergo cleavage under harsh conditions.

The following diagram illustrates the logical flow for assessing and controlling the quality of this critical intermediate.

Caption: Comprehensive workflow for the qualification of 2-(1H-Imidazol-5-yl)ethanol HCl.

Purification Strategy: Recrystallization

Should initial analysis by High-Performance Liquid Chromatography (HPLC) indicate the presence of impurities above acceptable limits (typically >0.5%), recrystallization is the most effective purification method for this crystalline hydrochloride salt. The choice of solvent system is paramount.

Causality Behind Solvent Choice : The ideal solvent system will fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, while impurities remain in solution. For a polar salt like this, a protic solvent like ethanol is a good starting point for dissolution. An anti-solvent, a non-polar solvent in which the compound is insoluble, such as diethyl ether or tert-butyl methyl ether (TBME), is then added to induce precipitation of the pure product.

Protocol 3.1: Recrystallization

-

Dissolution : In a clean, dry flask, dissolve the crude this compound in the minimum amount of hot absolute ethanol required for complete dissolution.

-

Hot Filtration (Optional) : If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with filter paper to remove it.

-

Cooling & Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Induce Precipitation : Once at room temperature, slowly add diethyl ether or TBME dropwise with gentle stirring until the solution becomes cloudy (the point of saturation).

-

Refrigeration : Place the flask in an ice bath or refrigerator (2-8 °C) for at least 2 hours to maximize crystal formation.

-

Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected crystals with a small amount of cold diethyl ether or TBME to remove any residual soluble impurities.

-

Drying : Dry the purified crystals under a high vacuum at a temperature well below the melting point (e.g., 40-50 °C) to remove all residual solvents.

Structural Elucidation and Identity Confirmation

A combination of spectroscopic methods must be used to unequivocally confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure, including the substitution pattern on the imidazole ring. Spectra should be acquired in a deuterated solvent such as D₂O or DMSO-d₆.

Expected ¹H NMR Signals (in D₂O, referenced to TMSP) :

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Singlet | 1H | H-2 (imidazole) | Proton between two nitrogen atoms, highly deshielded. |

| ~7.4 | Singlet | 1H | H-4 (imidazole) | The other imidazole ring proton. |

| ~3.8 | Triplet | 2H | -CH₂-OH | Methylene group adjacent to the hydroxyl group. |

| ~2.9 | Triplet | 2H | Imidazole-CH₂- | Methylene group adjacent to the imidazole ring. |

Expected ¹³C NMR Signals (in D₂O) :

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136 | C-2 | Carbon between two nitrogen atoms. |

| ~130 | C-5 | Carbon bearing the ethyl-ethanol substituent. |

| ~120 | C-4 | The other CH carbon on the imidazole ring. |

| ~60 | -CH₂-OH | Carbon attached to the hydroxyl group. |

| ~28 | Imidazole-CH₂- | Carbon attached to the imidazole ring. |

Protocol 4.1.1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of D₂O or DMSO-d₆ in a clean NMR tube.

-

Acquisition : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).[8] Include standard experiments like DEPT-135 to confirm carbon types (CH, CH₂, CH₃).

-

Analysis : Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values. The absence of signals corresponding to other isomers is a key indicator of purity.

Mass Spectrometry (MS)

MS provides the molecular weight of the parent free base. Electrospray ionization (ESI) in positive mode is ideal for this molecule.

Expected Result : The primary ion observed will be the [M+H]⁺ ion for the free base (C₅H₈N₂O), at an m/z of 113.1.[2][4]

Protocol 4.2.1: MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

-

Infusion : Infuse the sample directly into the ESI source of the mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-300).

-

Verification : Confirm the presence of the expected [M+H]⁺ ion at m/z 113.1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.

Expected Key Absorption Bands :

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 (broad) | O-H (alcohol) | Stretching |

| 3150 - 3000 | N-H (imidazole) | Stretching |

| ~3050 | =C-H (imidazole) | Stretching |

| 2950 - 2850 | -C-H (alkyl) | Stretching |

| ~1650 | C=N (imidazole) | Stretching |

| ~1100 | C-O (alcohol) | Stretching |

Purity Assessment and Quantification

While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity and detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary tool for assessing the purity of this compound.

Rationale for Method Design : A C18 column provides good retention for this moderately polar compound. A buffered mobile phase is necessary to ensure consistent ionization state and peak shape of the basic imidazole moiety. An acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is typically used. Acetonitrile or methanol serves as the organic modifier. UV detection is suitable due to the UV absorbance of the imidazole ring (typically ~210-220 nm).

Caption: Typical HPLC method parameters for purity analysis.

Protocol 5.1.1: HPLC Purity Analysis

-

System Suitability : Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (<1% RSD), peak area repeatability (<2% RSD), and theoretical plates (>2000).

-

Standard Preparation : Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase or a suitable diluent (e.g., water/acetonitrile).

-

Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

-

Injection & Analysis : Inject the standard and sample solutions.

-

Quantification : Determine the purity by area percent calculation. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. Impurities are reported as a percentage of the main peak area.

Physicochemical Characterization

Thermal analysis and elemental analysis provide critical information about the material's solid-state properties and confirm its elemental composition.

Thermal Analysis (DSC/TGA)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a wealth of information.[9]

-

TGA measures changes in mass as a function of temperature, identifying water content and decomposition temperatures.[10]

-

DSC measures the heat flow into or out of a sample as it is heated, identifying melting points, phase transitions, and desolvation events.[11][12]

Expected Thermal Events :

-

Initial Weight Loss (TGA) : A potential small weight loss below 120 °C corresponding to the loss of adsorbed water or solvent.[9][13]

-

Melting (DSC) : A sharp endothermic peak corresponding to the melting point of the hydrochloride salt.

-

Decomposition (TGA/DSC) : A significant weight loss in the TGA curve at higher temperatures, often accompanied by a complex series of exothermic or endothermic events in the DSC curve, indicating thermal decomposition.[13]

Protocol 6.1.1: TGA/DSC Analysis

-

Instrument Calibration : Calibrate the instrument for temperature and heat flow using certified reference materials (e.g., indium).[9]

-

Sample Preparation : Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

Analysis : Heat the sample under a nitrogen purge (e.g., 30 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 30°C to 350°C).[9]

-

Data Interpretation : Analyze the resulting thermogram for weight loss steps, melting endotherms, and decomposition onsets.

Elemental Analysis

Elemental analysis provides the empirical formula of the compound, which is a fundamental confirmation of its identity and the stoichiometry of the salt.

Expected Composition for C₅H₉ClN₂O :

-

Carbon (C): ~40.41%

-

Hydrogen (H): ~6.11%

-

Nitrogen (N): ~18.85%

-

Chlorine (Cl): ~23.86%

Trustworthiness Check : The experimental results should be within ±0.4% of the theoretical values to be considered a match. This analysis is a self-validating check on the salt formation and overall purity.

Conclusion: A Framework for Quality

The characterization of this compound is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. From initial purification to final confirmation of structure, purity, and solid-state properties, each step in this guide is designed to build upon the last, creating a comprehensive and trustworthy quality profile. By understanding the "why" behind each method, scientists can move beyond simple data generation to true quality assurance, ensuring the reliability of this critical intermediate in the complex journey of drug development.

References

- 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. [Link]

- Gabarska, S., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(5), 1596. [Link]

- CID 175318239 | C10H16N4O2. PubChem. [Link]

- CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).

- Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(1), 1-8. [Link]

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

- 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. gsrs. [Link]